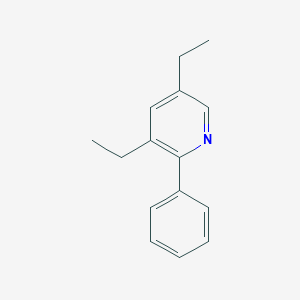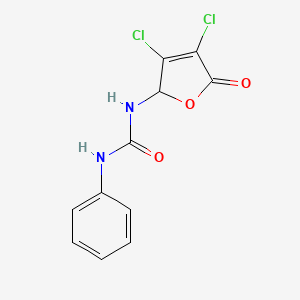
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorinated furanone ring fused with a phenylurea moiety, making it a subject of interest in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl chloride with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: The dichlorinated furanone ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted furanone derivatives.
科学研究应用
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a quorum sensing inhibitor, which can disrupt bacterial communication and reduce virulence.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria by binding to receptor proteins and preventing the activation of genes responsible for virulence and biofilm formation. In cancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
- N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)acetamide
- 3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl methyl carbonate
Uniqueness
N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)-N’-phenylurea stands out due to its unique combination of a dichlorinated furanone ring and a phenylurea moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced potency as a quorum sensing inhibitor or anticancer agent due to its specific molecular interactions.
属性
CAS 编号 |
76220-18-3 |
|---|---|
分子式 |
C11H8Cl2N2O3 |
分子量 |
287.10 g/mol |
IUPAC 名称 |
1-(3,4-dichloro-5-oxo-2H-furan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17) |
InChI 键 |
FKYPOFSDPZUIJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


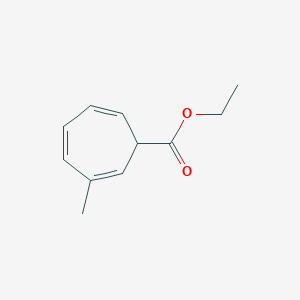
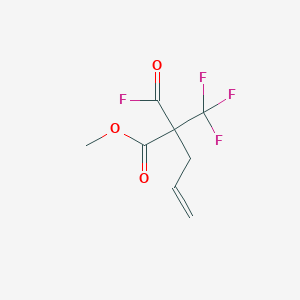

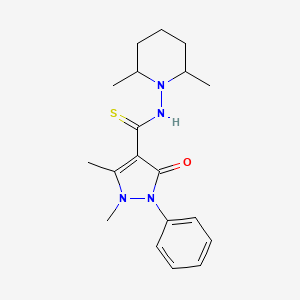
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
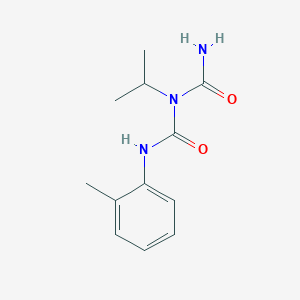
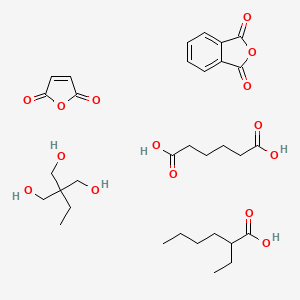
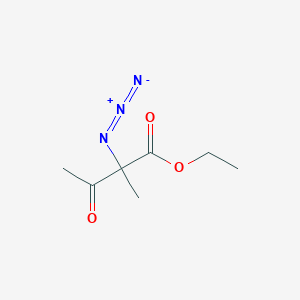
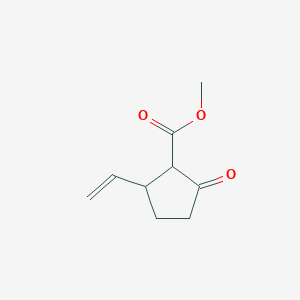
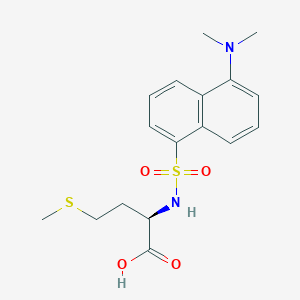
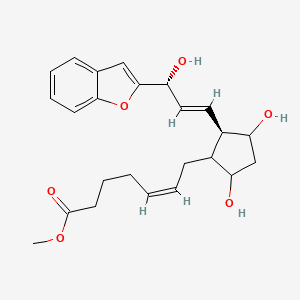
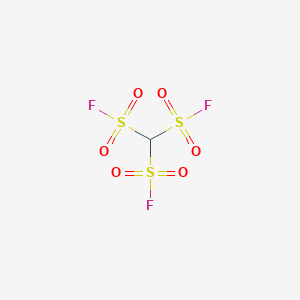
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
